C6 Substituent Architecture: N,N-Di vs. Mono-2-hydroxybenzylamino
The target compound is structurally differentiated from its closest analog, 6-(2-hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine (CAS 471270-60-7; 2-hydroxybohemine), by the presence of two 2-hydroxybenzyl groups on the C6 exocyclic nitrogen rather than one. This transforms the C6 substituent from a secondary amine (2-hydroxybenzylamino) to a tertiary amine (N,N-di(2-hydroxybenzyl)amino). 2-Hydroxybohemine exhibits CDK1 IC₅₀ = 100 nM and CDK2 IC₅₀ = 80 nM . While no published enzymatic IC₅₀ data are currently available for the target compound to enable direct potency comparison, the structural difference alone carries significant procurement relevance: the tertiary amine eliminates a hydrogen-bond donor at the C6 position while adding a second 2-hydroxyphenyl ring, which is predicted to increase lipophilicity (estimated cLogP increase of ~0.8–1.2 log units) [1] and reduce aqueous solubility . These physicochemical shifts may confer advantages in cell permeability and intracellular target engagement, making the compound a valuable negative control or selectivity probe in SAR campaigns where the contribution of C6 hydrogen-bonding and lipophilicity to kinase selectivity must be deconvoluted.
| Evidence Dimension | C6 substituent architecture and predicted physicochemical properties |
|---|---|
| Target Compound Data | C6-N,N-di(2-hydroxybenzyl)amino (tertiary amine); 2 hydrogen-bond donors at phenolic -OH (from two 2-hydroxybenzyl rings); TPSA = 120 Ų; cLogP (predicted) ≈ 3.8–4.2; MW = 462.54 g/mol |
| Comparator Or Baseline | 2-Hydroxybohemine (CAS 471270-60-7): C6-(2-hydroxybenzyl)amino (secondary amine); 3 hydrogen-bond donors (one from C6-NH, one from phenolic -OH, plus two from C2-NH and C2-OH); TPSA = 98.5 Ų (predicted); cLogP (predicted) ≈ 2.5–2.8; MW = 356.42 g/mol |
| Quantified Difference | Elimination of one hydrogen-bond donor at C6-NH; addition of one 2-hydroxyphenyl ring; estimated ΔcLogP ≈ +1.0–1.3 log units; ΔMW = +106.12 g/mol; ΔTPSA ≈ +21.5 Ų |
| Conditions | Structural comparison based on published 2D structures ; physicochemical predictions based on standard in silico models (cLogP, TPSA) [1] |
Why This Matters
The altered hydrogen-bond donor/acceptor profile and increased lipophilicity directly affect kinase selectivity and cell permeability, making the target compound a distinct chemical entity for SAR deconvolution, not a generic substitute for its mono-benzyl analog.
- [1] PubChem. 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine Compound Summary. CID 46721109; XLogP3-AA = 4.0 (predicted). View Source
